molecular formula C20H25BO3 B2620532 4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane CAS No. 1221824-16-3

4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane

Cat. No. B2620532
CAS RN: 1221824-16-3
M. Wt: 324.23
InChI Key: XNMMDTNMHZSXOR-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane, also known as 4-(2-Phenylethoxy)phenylboronic acid pinacol ester, is a chemical compound with the molecular formula C20H25BO3 . It has a molecular weight of 324.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-10-12-18(13-11-17)22-15-14-16-8-6-5-7-9-16/h5-13H,14-15H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is stored at a temperature of 28 C .

Mechanism of Action

Target of Action

The primary target of the compound 4-(2-Phenylethoxy)phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic synthesis . This compound, also known as 4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane, is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The 4-(2-Phenylethoxy)phenylboronic acid pinacol ester interacts with its targets by participating in the Suzuki–Miyaura coupling reaction . This reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by the transmetalation of a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by 4-(2-Phenylethoxy)phenylboronic acid pinacol ester, is a key biochemical pathway in organic synthesis . This reaction leads to the formation of new carbon-carbon bonds, which are crucial for the construction of complex organic molecules .

Pharmacokinetics

The pharmacokinetics of 4-(2-Phenylethoxy)phenylboronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .

Result of Action

The result of the action of 4-(2-Phenylethoxy)phenylboronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, contributing to advancements in fields such as drug discovery and materials science .

Action Environment

The action of 4-(2-Phenylethoxy)phenylboronic acid pinacol ester is influenced by environmental factors such as pH . The compound’s susceptibility to hydrolysis increases at physiological pH, which can affect its stability and efficacy in biological systems . Therefore, when considering this compound for pharmacological purposes, care must be taken to account for these environmental influences .

Advantages and Limitations for Lab Experiments

4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane has several advantages as a reagent in organic synthesis. It is stable, non-toxic, and easy to handle, and can be stored for long periods without degradation. This compound is also compatible with a wide range of functional groups, and can be used in both protic and aprotic solvents. However, this compound has some limitations as well. It is relatively expensive compared to other boron-containing reagents, and its synthesis requires specialized equipment and expertise. This compound can also undergo hydrolysis in the presence of water, which can limit its use in certain reactions.

Future Directions

There are several future directions for the use of 4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane in organic synthesis. One area of research is the development of new synthetic methods that utilize this compound as a reagent. For example, this compound has been used in the synthesis of boron-containing polymers and dendrimers, which have potential applications in drug delivery and imaging. Another area of research is the use of this compound in the synthesis of chiral compounds, which could have implications in asymmetric catalysis and drug discovery. Finally, this compound could be used in the preparation of new boron-containing materials with novel properties, such as luminescence and conductivity.

Synthesis Methods

The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane involves the reaction of pinacolborane with boron trifluoride diethyl etherate in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate boronate ester, which is then converted to this compound by protonolysis with water or methanol. The yield of this compound can be improved by using excess pinacolborane and boron trifluoride diethyl etherate, as well as by optimizing the reaction conditions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-phenethoxyphenyl)-1,3,2-dioxaborolane has become a popular reagent in organic synthesis due to its stability, low toxicity, and ease of handling. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and natural products. This compound is also used in the preparation of boronic acids and esters, which are important intermediates in Suzuki-Miyaura cross-coupling reactions. Moreover, this compound has been employed as a boron source in the synthesis of metal-organic frameworks (MOFs) and other porous materials.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(2-phenylethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-10-12-18(13-11-17)22-15-14-16-8-6-5-7-9-16/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMMDTNMHZSXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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